n-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide
Description
Properties
Molecular Formula |
C11H12FN3O |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-[2-(2-cyano-3-fluoroanilino)ethyl]acetamide |
InChI |
InChI=1S/C11H12FN3O/c1-8(16)14-5-6-15-11-4-2-3-10(12)9(11)7-13/h2-4,15H,5-6H2,1H3,(H,14,16) |
InChI Key |
GIJQYGGRPOIVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate in a solvent-free environment . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and sodium ethoxide . Major products formed from these reactions include aminopyrazole and pyrazolo[3,4-d]1,2,3-triazine derivatives .
Scientific Research Applications
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular pathways involved include the inhibition of the coagulation cascade, which is crucial for its anticoagulant effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: n-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide
- CAS No.: 875863-80-2
- Molecular Formula : C₁₁H₁₂FN₃O
- Molecular Weight : 221.23 g/mol
- Purity : Typically ≥98% (commercial grade)
- Structural Features: Contains a cyano (-CN) group at the 2-position and a fluorine atom at the 3-position on the phenyl ring, linked via an ethylamino bridge to an acetamide moiety .
Applications: Primarily used as an organic building block in pharmaceutical and chemical research.
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Standards
Formoterol-related compounds () share acetamide or formamide backbones but differ in substituents and functional groups:
Functional Implications :
- The hydroxy and methoxy groups in Formoterol analogues enhance hydrogen-bonding capacity and solubility compared to the cyano/fluorine motifs in the target compound .
- Cyano/fluorine substituents in the target compound likely confer greater electron-withdrawing effects, influencing reactivity and binding to hydrophobic targets .
Acetamide Derivatives with Halogen Substitutions
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():
Comparison :
- Chloro-fluoro substitution (vs.
Cyano-Containing Acetamides
2-Cyano-N-[(methylamino)carbonyl]acetamide ():
- Molecular Formula : C₅H₇N₃O₂
- Key Features: Cyano and methylamino-carbonyl groups.
- Toxicity Data: Limited toxicological studies available .
Comparison :
- Smaller molecular weight (141.13 g/mol) and simpler structure reduce complexity but limit functional versatility.
- Methylamino-carbonyl group may enhance metabolic stability compared to the ethylamino bridge in the target compound .
Methoxy/Amino-Substituted Acetamides
N-(3-Amino-4-methoxyphenyl)acetamide ():
- Molecular Formula : C₉H₁₂N₂O₂
- Features: Amino (-NH₂) and methoxy (-OCH₃) groups.
Comparison :
- Methoxy (electron-donating) and amino (hydrogen-bonding) groups contrast with the electron-withdrawing cyano/fluorine in the target compound.
- Lower molecular weight (180.21 g/mol) may improve bioavailability but reduce target specificity .
Biological Activity
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₉H₇FN₂O
- Molecular Weight : 178.163 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 371.3 ± 32.0 °C at 760 mmHg
- Flash Point : 178.3 ± 25.1 °C
These properties suggest a stable compound with potential applicability in various biological contexts.
Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:
- Antimicrobial Activity : Similar acetamides have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging significantly based on structural variations .
- Anticancer Properties : The compound's structural features may allow it to interact with various cellular pathways, inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies on related compounds have demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of acetamide derivatives, revealing that compounds with similar structures exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 156.47 µM depending on the specific derivative tested . -
Anticancer Activity :
In a comparative study, compounds structurally related to this compound were tested against multiple cancer cell lines. One notable compound showed an IC₅₀ of 6.6 µM against A549 lung cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 2-cyano-3-fluoroaniline with chloroethylacetamide derivatives in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) at controlled temperatures (273 K). Reaction optimization may include adjusting stoichiometry, solvent polarity, and catalyst use. Post-synthesis purification typically employs column chromatography or recrystallization from toluene .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the ethylenediamine linker and acetamide moiety via chemical shifts (δ 1.8–2.2 ppm for CH2, δ 6.5–8.5 ppm for aromatic protons). Infrared (IR) spectroscopy confirms the presence of C=O (1650–1700 cm⁻¹) and cyano groups (2200–2250 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (e.g., C11H11FN3O) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer : Solubility is assessed in solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC. Polar aprotic solvents (e.g., DMF) enhance solubility during synthesis, while logP calculations predict partitioning behavior .
Advanced Research Questions
Q. How can reaction intermediates or byproducts be identified during synthesis?
- Methodological Answer : Byproducts such as cyclized derivatives or unreacted precursors are detected via thin-layer chromatography (TLC) and characterized using high-resolution MS or X-ray crystallography. For example, unexpected dimerization products may form under acidic conditions, requiring NMR analysis of coupling constants and NOE correlations .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases) using structural analogs like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-benzamide derivatives as templates .
Q. How can the biological activity of this compound be evaluated against disease targets?
- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., fluorescence-based kinase assays) and cell viability tests (e.g., MTT assays on cancer lines). Structural analogs with oxadiazole or thiadiazole moieties have shown antiviral activity, suggesting similar screening protocols for this compound .
Q. What crystallographic methods resolve the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) determines bond lengths and dihedral angles. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice, as seen in related N-substituted acetamides .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
